
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride, also known as this compound hydrochloride (4-APMDH), is an organosulfur compound with a wide range of applications in the field of scientific research. 4-APMDH is a colorless, water-soluble solid with a melting point of 60 °C and a molecular weight of 511.4 g/mol. It is a derivative of thiane-1,1-dione, and its structure consists of a thioamide group, a pyridine ring, and an amino group.
科学的研究の応用
Chemosensor Applications
Compounds with pyridin-2-ylmethyl groups have been studied for their chemosensor abilities towards transition metal ions. For instance, vitamin K3 derivatives with pyridin-2-ylmethyl groups have been synthesized and shown to selectively bind with Ni2+ and Cu2+ ions, demonstrating chemosensor capabilities that can be observed by color changes (Patil et al., 2017).
Biological Activity
Substituted pyridines and purines containing thiazolidinedione have been designed, synthesized, and evaluated for their biological activities, such as hypoglycemic and hypolipidemic activities in diabetic models. These studies highlight the potential therapeutic applications of such compounds in treating conditions like diabetes (Kim et al., 2004).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new heterocyclic compounds, including pyridine derivatives, showcases a variety of methodologies for creating complex molecules with potential applications in pharmaceuticals and materials science. For example, novel synthesis methods have been developed for creating pyrazole derivatives starting from isonicotinic acid hydrazide, indicating a wide range of chemical manipulations possible with pyridin-2-ylmethyl structures (Aly et al., 2004).
Molecular Sensing
A ligand containing the pyridin-2-ylmethyl group and its copper(II) complex have been utilized as a fluorescent sensor for dopamine, demonstrating the role of such compounds in molecular sensing applications. The study highlights the selectivity and sensitivity of these compounds towards specific biomolecules, which could be useful in diagnostic and analytical chemistry (Khattar & Mathur, 2013).
特性
IUPAC Name |
1,1-dioxo-4-(pyridin-2-ylmethyl)thian-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-11(4-7-16(14,15)8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGFNCJYDHTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)
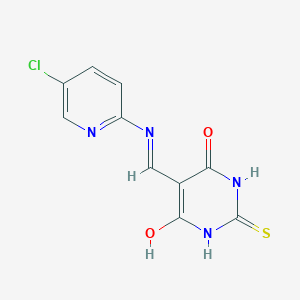
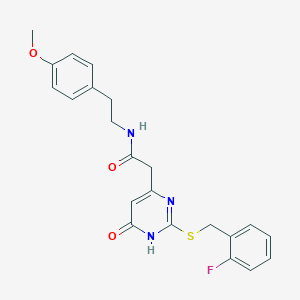
![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)
![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)
![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)
![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2809812.png)
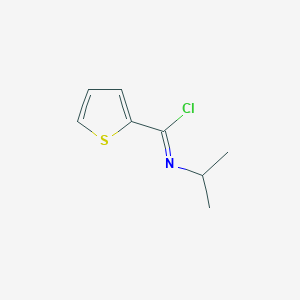
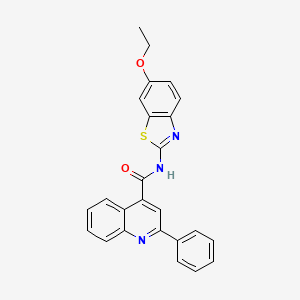
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2809816.png)
![3-(4-fluorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809821.png)
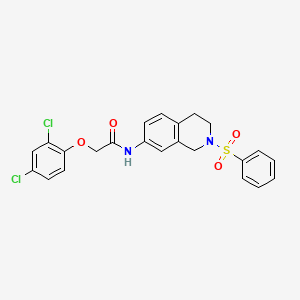
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)
